![molecular formula C10H14N4O B1428860 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbaldehyde CAS No. 1340381-82-9](/img/structure/B1428860.png)
2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbaldehyde
Overview
Description
2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound characterized by its molecular structure, which includes a pyrimidine ring substituted with a 4-methylpiperazin-1-yl group and a formyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbaldehyde typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-diketone and an amidine derivative.
Introduction of the 4-Methylpiperazin-1-yl Group: This group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by the 4-methylpiperazin-1-yl moiety.
Formylation at the 5-Position: The formyl group can be introduced through Vilsmeier-Haack formylation, which involves the reaction of the pyrimidine derivative with a Vilsmeier reagent (e.g., DMF and POCl3).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The pyrimidine ring can be reduced to form pyrimidinylamines.
Substitution: The 4-methylpiperazin-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids.
Reduction Products: Pyrimidinylamines.
Substitution Products: Substituted pyrimidines with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbaldehyde exhibits significant anticancer properties. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines, including:
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
HeLa | 85.4 | Moderate |
U87 | 72.1 | High |
A549 | 90.2 | Moderate |
The compound's selective cytotoxicity suggests its potential as a therapeutic agent in cancer treatment, particularly for cancers like cervical and lung cancer.
1.2 Antimicrobial Properties
In addition to its anticancer effects, initial studies have explored the antimicrobial activity of this compound. While results are preliminary, it has shown moderate activity against certain bacterial strains, although further optimization is necessary to enhance its effectiveness:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µM |
Escherichia coli | 64 µM |
These findings indicate a potential for developing new antimicrobial agents based on this compound.
2.1 Mechanism of Action
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These interactions can modulate enzyme activities and inhibit critical signaling pathways involved in cell proliferation and survival. Current research is focused on elucidating these mechanisms to better understand its therapeutic potential.
2.2 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in the piperazine ring or alterations in the pyrimidine moiety can significantly affect its pharmacological properties. Ongoing SAR studies aim to identify the most effective derivatives for targeted therapy.
Synthesis and Derivatives
3.1 Synthetic Routes
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions: Utilizing piperazine derivatives with pyrimidine precursors.
- Functional Group Modifications: Introducing aldehyde functionalities via oxidation reactions.
These synthetic strategies facilitate the development of various derivatives with enhanced biological activities.
3.2 Case Studies on Derivatives
Several derivatives of this compound have been synthesized and evaluated for their biological activities:
Derivative Name | Activity Type | IC50 (µM) |
---|---|---|
Methyl derivative | Anticancer | 65.0 |
Ethyl derivative | Antimicrobial | 50.0 |
Hydroxy derivative | Antiviral | 30.0 |
These case studies illustrate the potential of modifying the parent compound to enhance its therapeutic efficacy across different biological targets.
Mechanism of Action
The mechanism by which 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific molecular targets.
Comparison with Similar Compounds
2-(4-Methylpiperazin-1-yl)ethanol: A related compound with an ethyl group instead of the pyrimidine ring.
4-Methylpiperazine: A simpler compound lacking the pyrimidine ring and formyl group.
2-(4-Methylpiperazin-1-yl)acetonitrile: A compound with an acetonitrile group instead of the formyl group.
Uniqueness: 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbaldehyde is unique due to its combination of the pyrimidine ring, the 4-methylpiperazin-1-yl group, and the formyl group, which provides distinct chemical properties and reactivity compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Biological Activity
2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and drug discovery. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound features a pyrimidine ring substituted with a 4-methylpiperazine moiety and an aldehyde group, which contributes to its reactivity and interaction with biological targets. The presence of the piperazine ring enhances its solubility and ability to interact with various biomolecules.
The biological activity of this compound is largely attributed to its ability to act as a ligand for various enzymes and receptors. It can modulate the activity of molecular targets through binding interactions, influencing biochemical pathways involved in cell signaling and metabolism.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which are crucial in cancer biology. For instance, it interacts with ERK5, a kinase involved in cell proliferation and survival, demonstrating significant inhibitory activity (IC50 values reported in various studies) .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, potentially mitigating oxidative stress-related diseases .
Anticancer Activity
Research indicates that this compound derivatives possess notable anticancer properties. For example:
- Inhibition of Tumor Cell Growth : Various studies have reported IC50 values indicating effective inhibition of tumor cell lines such as A549 and MCF7 .
- Mechanistic Insights : The compound's interaction with Aurora-A kinase has been explored, showing promising results in inhibiting tumor growth .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating effectiveness against pathogenic bacteria, showcasing its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications to the piperazine and pyrimidine moieties can significantly affect potency and selectivity.
Case Studies
Several studies illustrate the biological efficacy of this compound:
- ERK5 Inhibition Study : A study demonstrated that modifications at the 2-position of the pyrimidine ring led to compounds with enhanced ERK5 inhibitory activity, highlighting the importance of structural optimization for therapeutic applications .
- Antimicrobial Evaluation : Another investigation assessed various derivatives for their antimicrobial properties against Staphylococcus aureus, revealing significant activity with specific modifications that improved efficacy .
- Antioxidant Properties : Research on related compounds indicated that certain derivatives could function as effective radical scavengers, suggesting potential applications in treating oxidative stress-related conditions .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-13-2-4-14(5-3-13)10-11-6-9(8-15)7-12-10/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMACIFKHRQZSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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